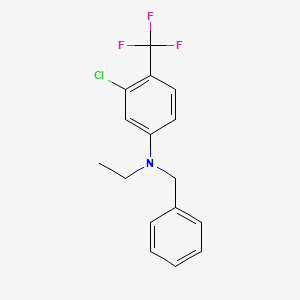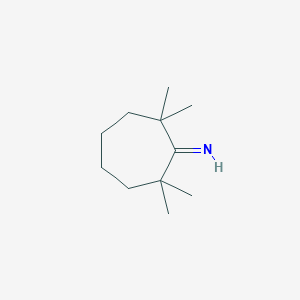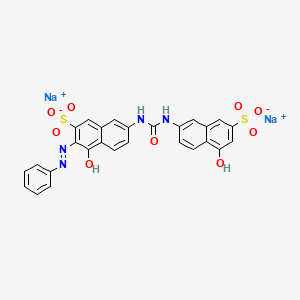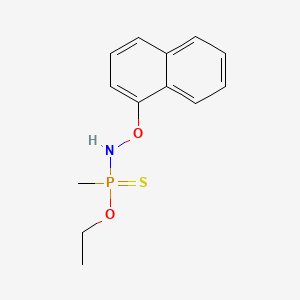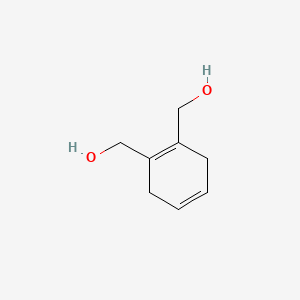
1,4-Cyclohexadiene-1,2-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexadiene-1,2-dimethanol is an organic compound with the molecular formula C₈H₁₂O₂ It is a derivative of cyclohexadiene, featuring two hydroxymethyl groups attached to the 1 and 2 positions of the cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1,2-dimethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of benzene derivatives. For example, the hydrogenation of benzene-1,2-dimethanol using palladium or copper-based catalysts under controlled temperature and pressure conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexadiene-1,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields cyclohexane derivatives.
Substitution: Forms ethers or esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexadiene-1,2-dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexadiene-1,2-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexadiene: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Cyclohexane-1,2-dimethanol: Saturated analog with different reactivity and stability.
1,4-Cyclohexadiene-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different chemical properties.
Uniqueness
1,4-Cyclohexadiene-1,2-dimethanol is unique due to the presence of both hydroxymethyl groups and the diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
65774-75-6 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)cyclohexa-1,4-dien-1-yl]methanol |
InChI |
InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,9-10H,3-6H2 |
InChI-Schlüssel |
SZDVWAKBTYNAOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(=C1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


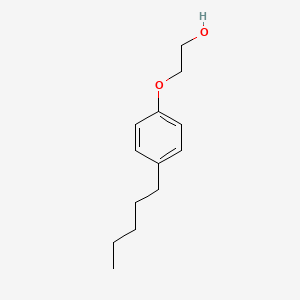

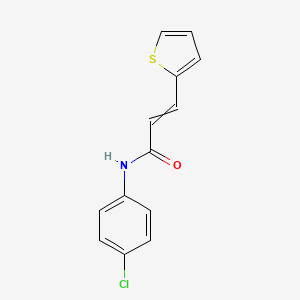
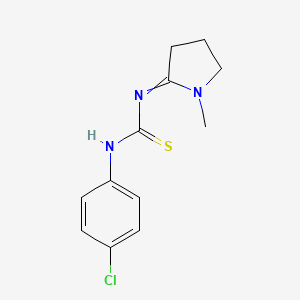
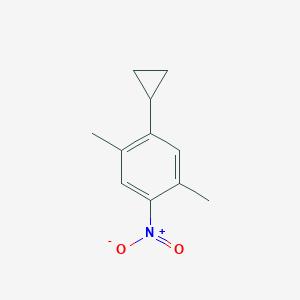
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
